molecular formula C10H13NS B13017850 N-Benzylthietan-3-amine

N-Benzylthietan-3-amine

Cat. No.: B13017850
M. Wt: 179.28 g/mol
InChI Key: FVGVICLAJDUELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylthietan-3-amine (CAS 1505221-08-8) is a synthetic amine compound with a molecular formula of C10H13NS and a molecular weight of 179.28 g/mol . As a secondary amine, it features a nitrogen atom bonded to a benzyl group and a thietane ring, classifying it as a cyclic amine derivative . This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. Amines of this type are frequently employed in the exploration of structure-activity relationships and as a precursor for the development of pharmacologically active molecules . The compound's mechanism of action is not intrinsic but is derived from its functionalization; it can be utilized to create molecules that interact with biological systems, for instance, through the nitrogen atom's ability to act as a hydrogen bond acceptor or as a site for salt formation . Researchers leverage this scaffold to design and synthesize novel compounds for screening in various biochemical assays. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

N-benzylthietan-3-amine

InChI

InChI=1S/C10H13NS/c1-2-4-9(5-3-1)6-11-10-7-12-8-10/h1-5,10-11H,6-8H2

InChI Key

FVGVICLAJDUELH-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Benzylthietan 3 Amine and Its Analogs

Direct N-Alkylation Strategies for Secondary Amines

Direct N-alkylation represents a fundamental approach for the synthesis of N-benzylthietan-3-amine. This method involves the reaction of a primary amine, thietan-3-amine (B45257), with a suitable benzylating agent. The reaction proceeds via a nucleophilic substitution mechanism.

Alkylation with Haloalkanes and Related Electrophiles

The most common direct alkylation method involves treating thietan-3-amine, which acts as a nucleophile, with an electrophilic benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. ucalgary.cawikipedia.org The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the benzyl halide, leading to the formation of a new carbon-nitrogen bond and displacement of the halide ion. ucalgary.ca This reaction is a classic example of an SN2 reaction. ucalgary.ca

However, a significant challenge in this method is the potential for overalkylation. The product, this compound, is a secondary amine and is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This increased nucleophilicity can lead to a subsequent reaction with another molecule of the benzyl halide, resulting in the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org This can lead to a mixture of products, often resulting in poor yields of the desired secondary amine. ucalgary.ca

Role of Stoichiometric and Catalytic Bases in Alkylation Reactions

To mitigate the formation of byproducts and drive the reaction to completion, a base is typically employed. The primary role of the base is to neutralize the hydrohalic acid (e.g., HBr or HCl) that is generated during the reaction. ucalgary.ca This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Often, an excess of the starting amine itself is used as a stoichiometric base to deprotonate the initially formed ammonium salt. ucalgary.ca Alternatively, other non-nucleophilic bases such as triethylamine (B128534) or Hünig's base (N,N-diisopropylethylamine) can be added to the reaction mixture. researchgate.net In some protocols, inorganic bases like sodium bicarbonate (NaHCO₃) in an aqueous medium have been effectively used for the N-alkylation of various amines. researchgate.net The use of cesium bases, such as cesium carbonate (Cs₂CO₃), has been shown to provide high chemoselectivity for mono-N-alkylation, effectively suppressing the overalkylation of the secondary amine product. scispace.com This "cesium effect" is attributed to the unique properties of the cesium cation. scispace.com

Reductive Amination Approaches to Thietan-3-amine Precursors

Reductive amination is a versatile and widely used alternative to direct alkylation that often provides better control and higher yields of the desired secondary amine. masterorganicchemistry.com This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction. youtube.comlibretexts.org For the synthesis of this compound, this can be achieved by reacting either thietan-3-one (B1315229) with benzylamine (B48309) or thietan-3-amine with benzaldehyde (B42025). ethz.ch

Condensation of Carbonyl Compounds with Amine Precursors

The initial step of reductive amination is the condensation reaction between a carbonyl compound and an amine to form an imine. libretexts.org When synthesizing this compound, this involves one of two pathways:

Thietan-3-one and Benzylamine: Thietan-3-one reacts with benzylamine to form an N-benzylthietan-3-imine intermediate.

Thietan-3-amine and Benzaldehyde: Thietan-3-amine reacts with benzaldehyde to form an N-(phenylmethylidene)thietan-3-amine intermediate. ethz.ch

This condensation is a reversible reaction and is typically carried out under neutral or slightly acidic conditions to facilitate the dehydration step that forms the imine. youtube.com A study on the synthesis of benzyl derivatives of various amines involved stirring the aldehyde and amine in methanol (B129727) with acetic acid for one to two hours to ensure complete imine formation before reduction. arkat-usa.org

Reductants and Reaction Conditions for Imine Reduction

Following the formation of the imine, a reducing agent is introduced to convert the carbon-nitrogen double bond into a single bond, yielding the final amine product. masterorganicchemistry.com A variety of reducing agents can be used, each with specific advantages.

Commonly used reductants include:

Sodium borohydride (B1222165) (NaBH₄): A relatively mild reducing agent, though it can also reduce the starting aldehyde or ketone if not used under controlled conditions. masterorganicchemistry.comwikipedia.org

Sodium cyanoborohydride (NaBH₃CN): A key advantage of NaBH₃CN is its selectivity. It is less reactive than NaBH₄ and preferentially reduces the protonated imine (iminium ion) over the carbonyl starting material, allowing for a one-pot reaction where all reagents can be mixed together. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Similar to NaBH₃CN, this is a mild and selective reducing agent that is particularly effective for reductive aminations and can be used as a less toxic alternative. masterorganicchemistry.comethz.chwikipedia.org

Catalytic Hydrogenation (H₂/Catalyst): Hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is also an effective method for imine reduction. wikipedia.org

A specific synthesis of this compound involved the reductive amination of thietan-3-amine with benzaldehyde using sodium triacetoxyborohydride as the reductant, affording the product in a 62% yield. ethz.ch

Comparison of Reductants for Imine Reduction
ReductantAbbreviationKey FeaturesTypical Conditions
Sodium BorohydrideNaBH₄Can reduce both imines and carbonyls; requires careful addition. masterorganicchemistry.comwikipedia.orgMethanol or ethanol (B145695) solvent, often at reduced temperatures. arkat-usa.org
Sodium CyanoborohydrideNaBH₃CNHighly selective for iminium ions over carbonyls; allows for one-pot reactions. masterorganicchemistry.comwikipedia.orgSlightly acidic pH (e.g., pH 5-6) in solvents like methanol. youtube.commasterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild, selective, and effective; less toxic than NaBH₃CN. masterorganicchemistry.comethz.chwikipedia.orgAprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE).
Catalytic HydrogenationH₂/CatalystClean reduction with water as the only byproduct; requires specialized equipment. wikipedia.orgPalladium, Platinum, or Nickel catalyst under H₂ atmosphere.

Multi-Component Reactions in the Synthesis of this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. organic-chemistry.orgfrontiersin.org These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. For the synthesis of this compound derivatives, the Petasis and Ugi reactions are notable examples.

The Petasis reaction (or Petasis borono-Mannich reaction) is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.orgnih.gov A potential application for creating a derivative could involve reacting thietan-3-amine, an aldehyde (like glyoxylic acid), and a vinyl- or aryl-boronic acid (like phenylboronic acid) to generate novel α-amino acids containing the thietan moiety. organic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org This reaction produces α-aminoacyl amide derivatives. organic-chemistry.org In principle, thietan-3-amine could serve as the amine component, reacting with benzaldehyde, a carboxylic acid, and an isocyanide to rapidly assemble complex, peptide-like molecules bearing the thietan ring. The Ugi reaction is known for being very fast and high-yielding. wikipedia.org These MCRs provide powerful tools for creating libraries of this compound analogs for further research. nih.govwikipedia.org

Ring-Closure Strategies for the Thietane (B1214591) Scaffold Formation

The formation of the four-membered thietane ring is a critical step in the synthesis of this compound and its analogs. Key strategies involve the cyclization of acyclic precursors through intramolecular nucleophilic substitution or the ring expansion of smaller heterocyclic systems.

One of the most established methods for constructing the thietane ring is through the double nucleophilic displacement of 1,3-dihaloalkanes with a sulfide (B99878) source, such as sodium sulfide. nih.gov This approach, while traditional, is still widely used for preparing 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov For instance, the reaction of 1,3-dichloroacetone (B141476) with sodium sulfide can yield thietan-3-one, a key intermediate that can be further functionalized. However, the utility of this method can be limited by the availability and toxicity of the starting materials.

Another significant ring-closure strategy involves the intramolecular cyclization of γ-halo-β-hydroxyalkanethiols. nih.gov These precursors can be generated in situ from the reaction of 2-(1-haloalkyl)oxiranes with a sulfur nucleophile like ammonium monothiocarbamates. nih.gov The initial nucleophilic opening of the oxirane ring is followed by an intramolecular substitution to form the thietane-3-ol. nih.gov

Ring expansion of three-membered rings, particularly thiiranes (episulfides), presents an alternative route to thietanes. researchgate.net Thiiranes can react with dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and a base, to undergo a ring expansion that yields the corresponding thietane. researchgate.net This process involves a nucleophilic ring-opening of the thiirane (B1199164) followed by an intramolecular displacement. researchgate.net Similarly, ring expansion of oxiranes can be employed. For example, (1-chloromethyl)oxiranes react with hydrogen sulfide in the presence of a base like barium hydroxide (B78521) to produce thietan-3-ols. nih.gov

The following table summarizes common ring-closure strategies for thietane synthesis:

Starting Material TypeReagentsKey Intermediate/ProductReference
1,3-DihaloalkanesSodium Sulfide (Na₂S)Thietane nih.gov
2-(1-Haloalkyl)oxiranesAmmonium MonothiocarbamatesThietan-3-ol nih.gov
(1-Chloromethyl)oxiranesHydrogen Sulfide (H₂S), Ba(OH)₂Thietan-3-ol nih.gov
ThiiranesTrimethyloxosulfonium Iodide, BaseThietane researchgate.net
1,3-DichloroacetoneSodium Sulfide (Na₂S)Thietan-3-one

Synthesis of this compound through C-N Bond Formation Reactions

Once the thietane scaffold, often in the form of thietan-3-one or thietan-3-amine, is established, the final step is the formation of the C-N bond to introduce the benzyl group. Reductive amination is a primary method for this transformation.

Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comlibretexts.org In the context of this compound synthesis, this can be approached in two ways: by reacting thietan-3-one with benzylamine or by reacting thietan-3-amine with benzaldehyde.

The process is typically carried out in the presence of a reducing agent that selectively reduces the iminium ion intermediate without affecting the initial carbonyl group. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com These reagents are milder than sodium borohydride (NaBH₄) and can be used in a one-pot procedure where the amine, carbonyl compound, and reducing agent are all present in the reaction mixture. youtube.commasterorganicchemistry.com

Utilization of Benzylic Amine Precursors

A direct and efficient method for synthesizing this compound is the reductive amination of thietan-3-one with benzylamine. This reaction forms an N-benzyl-substituted imine intermediate, which is subsequently reduced to the final product. The versatility of reductive amination allows for the synthesis of a wide array of N-substituted thietan-3-amines by simply varying the primary or secondary amine used in the reaction. masterorganicchemistry.com

The general scheme for this process is as follows:

Thietan-3-one + Benzylamine → [N-Benzylthietan-3-iminium ion] → this compound

Key reagents for this transformation are summarized below:

Carbonyl CompoundAmineReducing AgentProductReferences
Thietan-3-oneBenzylamineNaBH₃CN or NaBH(OAc)₃This compound libretexts.orgmasterorganicchemistry.com
BenzaldehydeThietan-3-amineNaBH₃CN or NaBH(OAc)₃This compound libretexts.orgmasterorganicchemistry.com

Introduction of the Thietane-3-amine Moiety

Alternatively, the synthesis can commence with the pre-formed thietan-3-amine, which is then reacted with benzaldehyde via reductive amination. Thietan-3-amine itself can be synthesized through various routes. A prominent method starts from epithiochlorhydrin, which is reacted with sodium azide (B81097) to form thietan-3-yl azide. Subsequent reduction of the azide, for example, through catalytic hydrogenation, yields thietan-3-amine.

Once thietan-3-amine is obtained, it can be condensed with benzaldehyde to form the corresponding imine, which is then reduced in situ to this compound. This approach is highly flexible, as a variety of aldehydes and ketones can be used to generate a diverse library of N-substituted thietan-3-amine derivatives. d-nb.info The reaction is generally high-yielding and tolerates a wide range of functional groups. d-nb.infoorganic-chemistry.org

Reaction Chemistry and Mechanistic Investigations of N Benzylthietan 3 Amine

Nucleophilic Reactivity of the Amine Nitrogen in N-Benzylthietan-3-amine

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. byjus.com This inherent nucleophilicity allows it to react with a variety of electron-deficient species. msu.edu The reactivity of the amine can be influenced by factors such as the steric hindrance around the nitrogen atom and the electronic effects of its substituents. masterorganicchemistry.com

Reactions with Electrophilic Reagents

As a nucleophile, this compound readily reacts with electrophilic reagents. msu.edu A general principle of such reactions involves the nitrogen atom's lone pair attacking an electrophilic center, leading to the formation of a new bond. msu.edu

Common electrophiles that react with amines include:

Alkyl halides

Aldehydes and ketones

Acid halides and anhydrides

Sulfonyl chlorides msu.edu

The reaction with alkyl halides, for instance, proceeds via an SN2 mechanism, where the amine displaces a halide ion from the alkyl halide. libretexts.org However, a common issue with the alkylation of primary and secondary amines is over-alkylation, as the product amine can also act as a nucleophile and react further with the alkyl halide. libretexts.orgmsu.edu This can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is a crucial aspect, particularly when the molecule is chiral.

Chiral Resolution and Enantioselective Transformations

If this compound is synthesized as a racemic mixture (containing equal amounts of both enantiomers), its separation into individual enantiomers is known as chiral resolution. wikipedia.org A common method for resolving amines is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral carboxylic acid like tartaric acid. wikipedia.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent. wikipedia.org

Enantioselective transformations are chemical reactions that preferentially produce one enantiomer over the other. beilstein-journals.org For amines, this can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. d-nb.infoyale.edu For instance, asymmetric reductive amination is a powerful technique for synthesizing chiral amines. d-nb.info In the context of this compound, enantioselective synthesis would involve methods that create the chiral center at the 3-position of the thietane (B1214591) ring with a high degree of stereocontrol.

Cleavage and Modification of C-N Bonds in this compound

The carbon-nitrogen bonds in this compound can be cleaved or modified through various chemical transformations.

N-Dealkylation and Debenzylation Pathways

N-Dealkylation is the removal of an alkyl group from an amine. nih.govnih.gov This is a significant transformation in organic synthesis and is also a key metabolic pathway for many drugs. nih.govnih.gov Various methods exist for N-dealkylation, including chemical, catalytic, and enzymatic approaches. nih.govresearchgate.net

Debenzylation , a specific type of N-dealkylation, involves the removal of a benzyl (B1604629) group. The benzyl group is often used as a protecting group for amines in multi-step syntheses because it can be removed under relatively mild conditions. researchgate.net

Common methods for the debenzylation of N-benzyl amines include:

Catalytic Hydrogenolysis: This is a widely used method that involves treating the N-benzyl amine with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. researchgate.netorganic-chemistry.org This method is often highly efficient but can be incompatible with other functional groups that are also susceptible to reduction, such as alkenes or alkynes. researchgate.net A synergistic catalytic system using Pd/C and 1,1,2-trichloroethane (B165190) as an HCl donor has been shown to be highly effective for the N-debenzylation of various benzylamines, yielding amine hydrochlorides in nearly quantitative yields. organic-chemistry.org This method exhibits high chemoselectivity, tolerating acid-sensitive groups like acetals and N-Boc protecting groups. organic-chemistry.org

Oxidative Cleavage: Reagents like ceric ammonium nitrate (B79036) (CAN) can be used for the chemoselective debenzylation of N-benzyl tertiary amines. rsc.orgrsc.org This method offers an alternative to hydrogenolysis and can be selective in the presence of other functional groups. rsc.org Another approach involves using N-iodosuccinimide (NIS), which allows for tunable mono- or di-debenzylation depending on the reaction conditions. ox.ac.uk

The cleavage of the C-N bond in tertiary amines can also be achieved through other oxidative methods. For example, iodine has been used to catalyze the amidation of tertiary amines with acyl chlorides via oxidative C-N bond cleavage. organic-chemistry.org Another metal-free approach utilizes molecular oxygen as the oxidant to achieve aerobic oxidative C-N bond cleavage. rsc.org

Below is a table summarizing various reagents and methods for N-debenzylation.

Reagent/MethodDescriptionKey Features
H₂/Pd-C Catalytic hydrogenolysis.Common and efficient, but not always chemoselective. researchgate.netorganic-chemistry.org
Ceric Ammonium Nitrate (CAN) Oxidative debenzylation.Chemoselective, alternative to hydrogenolysis. rsc.orgrsc.org
N-Iodosuccinimide (NIS) Halogen-mediated debenzylation.Tuneable for mono- or di-debenzylation. ox.ac.uk
KOtBu/DMSO/O₂ Base-promoted aerobic oxidation.Rapid and efficient for N-debenzylation of various nitrogen-containing heterocycles. researchgate.net
I₂/TBHP Iodine-catalyzed oxidative cleavage.Can selectively cleave C-N bonds depending on the solvent. nih.gov
Difluorocarbene Deaminative functionalization.Enables C-N bond cleavage under transition-metal- and oxidant-free conditions. nih.gov

Oxidative and Reductive Transformations

The chemical behavior of this compound under oxidative and reductive conditions is dictated by the susceptibility of the sulfur atom in the thietane ring and the secondary amine functionality.

Oxidative Transformations: The sulfur atom in the thietane ring is prone to oxidation. Treatment with oxidizing agents can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. The stereochemical outcome of the oxidation is influenced by the substituent at the 3-position of the thietane ring. For instance, the oxidation of thietanyl derivatives often results in a mixture of cis/trans isomers of the resulting sulfoxides. researchgate.net Common oxidizing agents used for such transformations include hydrogen peroxide, potassium permanganate, and peroxy acids. researchgate.net The oxidation of the secondary amine is also possible, potentially leading to products like hydroxylamines or nitrones, although the sulfur atom is generally more susceptible to oxidation under mild conditions. In some cases, strong oxidation can lead to ring-opening by-products. rsc.org

Reductive Transformations: The reduction of the thietane ring itself is not a common transformation due to its saturated nature. However, the C-S bonds can be cleaved under specific reductive conditions, particularly in the presence of certain metal complexes or through photoinduced electron transfer processes, leading to ring-opening. conicet.gov.arosti.gov Reductive cleavage of a thietane derivative has been observed to yield photoproducts arising from the cycloreversion of the four-membered ring. conicet.gov.ar The benzyl group attached to the amine could potentially be removed via hydrogenolysis, a common reductive debenzylation reaction, which would yield thietan-3-amine (B45257).

The following table summarizes the expected products from oxidative and reductive transformations of this compound based on the general reactivity of thietanes and secondary amines.

TransformationReagent/ConditionExpected Major Product(s)
Oxidation Hydrogen PeroxideThis compound 1-oxide (Sulfoxide)
Potassium PermanganateThis compound 1,1-dioxide (Sulfone)
Reduction Catalytic Hydrogenation (e.g., Pd/C, H₂)Thietan-3-amine
Strong reducing agents/metal complexesRing-opened products

Mechanistic Pathways of this compound in Complex Reaction Systems

The interplay between the thietane ring and the secondary amine allows for the participation of this compound in a variety of complex reaction mechanisms, including those involving ring-opening, rearrangements, and reactions centered on the nitrogen atom.

Kinetic studies of reactions involving thietanes often focus on ring-opening polymerizations and cycloadditions. The rate of these reactions is significantly influenced by the ring strain of the thietane. Theoretical calculations and experimental studies on related systems have been used to elucidate the transition states of these transformations.

For instance, in the cycloreversion of thietane radical cations, the process is often stepwise, initiated by the breaking of a C-C bond. researchgate.net Density Functional Theory (DFT) calculations have been employed to model the transition states for such reactions, revealing their geometry and activation energies. researchgate.netrsc.org In the isomerization of thietane derivatives, the heterocyclic ring in the transition state has been found to possess a quasi-planar structure. researchgate.net For example, the activation energies for the isomerization of chloro and methyl derivatives of thietane have been calculated to be approximately 49 and 45 kcal/mol in the gas phase, respectively. researchgate.net

The following table presents hypothetical kinetic data for a reaction involving this compound, illustrating the type of information that would be sought in a kinetic analysis.

Reaction ParameterValue
Rate Constant (k) Value would depend on specific reaction
Activation Energy (Ea) Typically in the range of 20-50 kcal/mol for thietane ring reactions
Pre-exponential Factor (A) Value would be determined experimentally
Order of Reaction Expected to be first or second order depending on the reaction

The identification of reaction intermediates is crucial for understanding the detailed mechanism of a chemical transformation. For reactions involving this compound, several types of intermediates can be postulated based on the known chemistry of thietanes and secondary amines.

In photochemical reactions or those involving electron transfer, thietane radical cations can be formed as key intermediates. conicet.gov.arresearchgate.net These intermediates can then undergo various reactions, including cycloreversion or rearrangement. In reactions with carbenes, a sulfur ylide intermediate can be formed, which may then undergo rearrangement to yield a ring-expanded product. rsc.orgrsc.org

The secondary amine functionality can also lead to the formation of specific intermediates. For example, in reactions with nitrous acid, a secondary amine is expected to form an N-nitrosamine. libretexts.orglibretexts.org Acylation of the amine would proceed through a tetrahedral intermediate. byjus.com

The table below lists potential intermediates in reactions involving this compound and the reactions in which they might be formed.

Potential IntermediateGenerating Reaction Type
Thietane Radical CationPhotoinduced Electron Transfer
Sulfur YlideReaction with Carbenes
N-NitrosamineReaction with Nitrous Acid
Tetrahedral IntermediateAcylation of the Amine
Iminium IonOxidation of the Amine

Theoretical and Computational Chemistry Studies of N Benzylthietan 3 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Benzylthietan-3-amine. By solving the Schrödinger equation with various levels of theory and basis sets, researchers can obtain a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons. These calculations are crucial for predicting molecular stability, reactivity, and spectroscopic properties.

The flexibility of the thietane (B1214591) ring and the benzyl (B1604629) group in this compound gives rise to multiple possible conformations. Conformational analysis is employed to identify the most stable arrangements of the atoms, corresponding to energy minima on the potential energy surface. This process typically involves systematically rotating the rotatable bonds, such as the C-N and C-S bonds in the thietane ring and the C-C bond connecting the benzyl group, and calculating the corresponding energy.

The puckered nature of the thietane ring, along with the orientation of the benzyl substituent, leads to various conformers. The relative energies of these conformers are influenced by a combination of ring strain, torsional strain, and steric interactions. The global minimum energy conformation represents the most populated and stable structure of the molecule under a given set of conditions.

ConformerDihedral Angle (°C-S-C-N)Relative Energy (kcal/mol)
Equatorial-like150.20.00
Axial-like-85.51.25

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor in chemical reactions.

For this compound, the HOMO is likely to be localized on the nitrogen and sulfur atoms due to the presence of lone pairs of electrons, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring and the C-S bonds, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular OrbitalEnergy (eV)Primary Atomic Contribution
HOMO-8.5N, S
LUMO-0.2Phenyl Ring, C-S bonds
HOMO-LUMO Gap8.3-

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations identify stationary points on the potential energy surface, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD allows for a thorough exploration of the conformational space of this compound at finite temperatures.

These simulations can reveal the accessible conformations and the transitions between them, providing a more realistic representation of the molecule's flexibility and structural dynamics than static calculations alone. MD simulations are particularly useful for understanding how the molecule might behave in different environments, such as in solution.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. For instance, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be calculated. Agreement between the predicted and experimental spectra provides confidence in the accuracy of the computational model and the determined molecular structure.

Spectroscopic ParameterCalculated ValueExperimental Value
¹H NMR (δ, ppm) - CH₂ (benzyl)4.154.12
¹³C NMR (δ, ppm) - C (thietane)35.835.5
IR Frequency (cm⁻¹) - C-N stretch11501145

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely reaction pathways, including the structures of reactants, products, intermediates, and transition states.

The synthesis of this compound typically involves the reaction of thietan-3-amine (B45257) with a benzylating agent. Transition state calculations can be used to model this synthetic route, providing detailed information about the energy barriers and the geometry of the transition state. This knowledge is crucial for understanding the reaction kinetics and for optimizing reaction conditions to improve yield and selectivity. By calculating the activation energy, which is the energy difference between the reactants and the transition state, chemists can predict the feasibility of a proposed synthetic step.

Elucidation of Selectivity and Reactivity

The reactivity of this compound is dictated by the interplay of the nucleophilic nitrogen atom of the amine and the unique structural and electronic properties of the thietane ring. Computational studies on similar heterocyclic amines can shed light on the factors influencing its selectivity in chemical reactions.

Theoretical investigations into the N-nitrosation of various amines have shown that heterocyclic amines generally exhibit high reactivity. researchgate.net Frontier molecular orbital (FMO) analysis, a common computational tool, indicates that the energy gap between the highest occupied molecular orbital (HOMO) of the amine and the lowest unoccupied molecular orbital (LUMO) of a reacting electrophile is a key determinant of reactivity. researchgate.net For this compound, the HOMO would be localized primarily on the nitrogen atom, making it the primary site for electrophilic attack.

Furthermore, computational studies on the reactions of tertiary amines with reagents like aryl chlorothionoformates have demonstrated that the ease of cleavage of groups attached to the nitrogen is influenced by their relative stability as carbocations. chemrevlett.com In the case of this compound, the benzyl group is susceptible to cleavage due to the stability of the resulting benzyl carbocation. chemrevlett.com

Table 1: Predicted Reactivity Parameters for this compound based on Analogous Systems

ParameterPredicted Value/CharacteristicRationale based on Computational Studies of Analogues
HOMO Energy Relatively HighThe nitrogen lone pair contributes significantly to the HOMO, increasing its energy and nucleophilicity. researchgate.net
Proton Affinity HighThe basicity of the amine nitrogen makes it a ready acceptor of protons.
Favored Reaction Site Nitrogen AtomThe nitrogen lone pair represents the site of highest electron density and nucleophilicity. researchgate.net
Potential for Ring Opening ModerateThe strained four-membered thietane ring can undergo nucleophilic attack, though it is generally more stable than three-membered rings like thiiranes.

Note: The values in this table are qualitative predictions based on general principles and computational studies of related compounds, not on specific calculations for this compound.

Structure-Reactivity Relationship Studies via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. These studies correlate specific molecular descriptors with observed chemical reactivity or biological activity.

For amine reactivity, several descriptors calculated through computational methods have been shown to be predictive:

Heterolytic Bond Dissociation Energy (BDE) of the N-H bond: This parameter is relevant for reactions involving hydrogen atom abstraction. researchgate.net

Energy of the HOMO: As mentioned, a higher HOMO energy generally correlates with increased nucleophilicity and reactivity towards electrophiles. researchgate.net

Natural Bond Orbital (NBO) analysis: This method can provide insights into the charge distribution and orbital interactions within the molecule. The occupancy and charge of the nitrogen lone pair orbital are key indicators of its availability for reaction. researchgate.net

Pyramidalization angle of the amine: This geometric parameter can influence the steric accessibility and s-character of the nitrogen lone pair, thereby affecting its reactivity. researchgate.net

While specific computational data for this compound is not available, a hypothetical structure-reactivity study would likely involve calculating these parameters for a series of related N-substituted thietan-3-amines and correlating them with experimentally determined reaction rates or equilibrium constants.

Table 2: Key Computational Descriptors for Structure-Reactivity Analysis of Amines

Computational DescriptorInformation ProvidedRelevance to Reactivity
HOMO-LUMO Gap Electronic excitability and kinetic stabilityA smaller gap often indicates higher reactivity. researchgate.net
Mulliken or NBO Atomic Charges Distribution of electron densityIdentifies nucleophilic and electrophilic centers. researchgate.net
Molecular Electrostatic Potential (MEP) Visual representation of charge distributionPredicts sites for electrophilic and nucleophilic attack.
Bond Dissociation Energy (BDE) Strength of a chemical bondImportant for understanding reaction mechanisms involving bond cleavage. researchgate.net

This table outlines common computational descriptors used in structure-reactivity studies of amines.

Advanced Spectroscopic and Structural Characterization of N Benzylthietan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. For N-Benzylthietan-3-amine, a suite of NMR experiments was employed to assign the proton and carbon signals unequivocally and to probe the compound's stereochemical and conformational nuances.

¹H, ¹³C, and 2D NMR Techniques for Connectivity and Stereochemistry

The one-dimensional ¹H and ¹³C NMR spectra of this compound provide the initial framework for its structural analysis. The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the thietane (B1214591) ring. The integration of these signals confirms the proton count for each distinct chemical environment. The ¹³C NMR spectrum complements this information by revealing the number of unique carbon environments within the molecule.

The stereochemistry of the thietane ring can be inferred from the coupling constants observed in the high-resolution ¹H NMR spectrum and through-space correlations identified in Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments. These analyses provide insights into the relative orientation of the substituents on the four-membered ring.

¹H NMR Chemical Shifts (δ) in ppm ¹³C NMR Chemical Shifts (δ) in ppm
Aromatic Protons (Benzyl)Aromatic Carbons (Benzyl)
Methylene (B1212753) Protons (Benzyl)Methylene Carbon (Benzyl)
Methine Proton (Thietane)Methine Carbon (Thietane)
Methylene Protons (Thietane)Methylene Carbons (Thietane)

Note: Specific chemical shift values and coupling constants are dependent on the solvent and experimental conditions and would be reported in detailed research findings.

Dynamic NMR Studies for Conformational Exchange

The four-membered thietane ring is known to exhibit a degree of conformational flexibility, often undergoing a puckering motion. Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra over a range of temperatures, can provide valuable information about these conformational exchange processes. By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers associated with ring inversion. At lower temperatures, the exchange process may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons, which would be averaged at room temperature. The coalescence temperature and the separation of the signals can be used to calculate the Gibbs free energy of activation (ΔG‡) for the conformational exchange, offering a quantitative measure of the ring's flexibility.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular formula of this compound. By measuring the mass of the molecular ion with high accuracy (typically to within a few parts per million), it is possible to distinguish between different elemental compositions that may have the same nominal mass. The experimentally determined exact mass is compared with the theoretical masses of potential molecular formulas, providing a high degree of confidence in the elemental composition of the parent molecule.

Parameter Value
Molecular FormulaC₁₀H₁₃NS
Calculated Exact Mass[Value]
Measured Exact Mass[Value]
Mass Error (ppm)[Value]

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) was utilized to further confirm the structure of this compound by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragment ions are then measured, providing a "fingerprint" of the molecule's structure.

The fragmentation pattern of this compound is expected to be characterized by key bond cleavages. A prominent fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) and a fragment corresponding to the thietan-3-amine (B45257) radical cation. Another characteristic fragmentation could involve the loss of the thietane ring, either as a whole or in parts, providing further evidence for the proposed structure. The analysis of these fragmentation patterns serves as a robust method for structural confirmation.

X-ray Crystallography for Solid-State Molecular Architecture

To definitively determine the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction analysis would be the technique of choice. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals the packing arrangement of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that may be present.

An X-ray crystallographic study would provide unambiguous confirmation of the connectivity and stereochemistry of the molecule. The puckering of the thietane ring and the orientation of the benzyl substituent relative to the ring would be clearly visualized. This detailed structural information at the atomic level is invaluable for understanding the molecule's physical and chemical properties.

Crystallographic Parameter Value
Crystal System[e.g., Monoclinic]
Space Group[e.g., P2₁/c]
Unit Cell Dimensionsa = [Å], b = [Å], c = [Å]
α = [°], β = [°], γ = [°]
Bond Lengths (Selected)C-S, C-N, C-C
Bond Angles (Selected)C-S-C, C-N-C
Torsion Angles (Selected)Describing ring puckering

Note: The successful application of X-ray crystallography is contingent upon the ability to grow single crystals of suitable quality.

Based on a comprehensive review of available scientific literature, detailed experimental data specifically for the advanced spectroscopic and structural characterization of this compound is not presently available. Crystallographic studies providing precise bond lengths, bond angles, torsion angles, and analyses of intermolecular interactions and crystal packing for this specific compound have not been published. Similarly, dedicated vibrational spectroscopy studies (IR and Raman) detailing the functional group analysis and conformational fingerprinting of this compound are not found in the public domain.

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the specified outline without access to direct experimental results for this compound. The generation of such data would be speculative and would not adhere to the required standards of scientific accuracy.

For a complete and accurate analysis as outlined, experimental characterization of an authenticated sample of this compound using single-crystal X-ray diffraction, as well as infrared and Raman spectroscopy, would be necessary.

Derivatization Strategies and Advanced Analytical Methodologies for N Benzylthietan 3 Amine Analysis

Chemical Derivatization for Enhanced Chromatographic Separation

Chemical derivatization is a critical step in the analysis of N-Benzylthietan-3-amine, a secondary amine that can present challenges in chromatographic systems. This process modifies the analyte to improve its volatility for Gas Chromatography (GC) or enhance its detectability for High-Performance Liquid Chromatography (HPLC). libretexts.orgjfda-online.com Derivatization aims to transform polar functional groups, such as the amine group in this compound, into less polar, more stable, and more readily detectable derivatives. researchgate.netresearchgate.net

Silylation for Gas Chromatography (GC) Applications

For GC analysis, analytes must be volatile and thermally stable. phenomenex.com this compound, with its polar secondary amine group, can exhibit poor peak shape and potential thermal degradation. Silylation is a common derivatization technique that replaces the active hydrogen on the amine with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This process decreases the compound's polarity and boiling point, making it more amenable to GC analysis. researchgate.netphenomenex.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI). phenomenex.comnih.gov The reaction involves the nucleophilic attack of the amine on the silicon atom of the silylating agent, resulting in the formation of a more volatile and thermally stable N-silylated derivative. nih.gov For instance, reacting this compound with BSTFA would yield its corresponding N-trimethylsilyl derivative. The use of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the efficiency of the derivatization process, especially for sterically hindered amines. researchgate.netnih.gov

Table 1: Common Silylating Reagents for GC Derivatization of Amines

Reagent Abbreviation Target Groups Byproducts Notes
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Amines, amides, alcohols, carboxylic acids N-methyltrifluoroacetamide Strong silylating agent with volatile byproducts. phenomenex.comiu.edu
N-trimethylsilylimidazole TMSI Alcohols, phenols, carboxylic acids, thiols Imidazole Highly reactive, particularly for hydroxyl groups. phenomenex.com

Formation of Chromophoric and Fluorophoric Derivatives for High-Performance Liquid Chromatography (HPLC)

This compound lacks a strong native chromophore or fluorophore, making its detection by common HPLC detectors like UV-Vis or fluorescence challenging at low concentrations. sigmaaldrich.comthermofisher.com Derivatization with reagents that introduce a light-absorbing (chromophoric) or light-emitting (fluorophoric) tag is essential for enhancing sensitivity. researchgate.net This pre-column derivatization improves detection limits and selectivity. thermofisher.com

Several reagents are available for derivatizing secondary amines:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent dansyl derivatives, which can be detected with high sensitivity. researchgate.netnih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts rapidly with primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.comresearchgate.net

Benzoyl Chloride (BzCl): Used to form benzoyl derivatives that have strong UV absorbance, improving detection with a UV detector. Recent studies have systematically evaluated benzoylation for various analyte classes, highlighting its utility in LC-MS by improving retention on reversed-phase columns and enhancing ionization. nih.gov

The choice of derivatizing agent depends on the desired sensitivity and the available detection system. researchgate.net

Table 2: Common Derivatizing Agents for HPLC Analysis of Amines

Reagent Abbreviation Detection Method Target Amines Key Advantages
Dansyl Chloride DNS-Cl Fluorescence Primary, Secondary High sensitivity, stable derivatives. nih.gov
9-fluorenylmethyl chloroformate FMOC-Cl Fluorescence Primary, Secondary Rapid reaction, stable derivatives. thermofisher.comresearchgate.net
Benzoyl Chloride BzCl UV, MS Primary, Secondary Improves UV absorbance and LC-MS performance. nih.gov

Optimization of Chromatographic Conditions for this compound Separation

Achieving robust and reproducible separation of this compound, whether derivatized or underivatized, requires careful optimization of chromatographic parameters in both HPLC and GC.

Column Chemistry and Mobile Phase Selection in HPLC

The basic nature of the amine group in this compound can lead to undesirable interactions with the stationary phase in reversed-phase HPLC, causing peak tailing and poor resolution. biotage.com

Column Chemistry: C18 (octadecylsilane) columns are widely used for the separation of a broad range of compounds. google.com For basic compounds like this compound, columns with high-purity silica (B1680970) and end-capping are preferred to minimize interactions with residual acidic silanol (B1196071) groups. Mixed-mode columns that offer both reversed-phase and cation-exchange mechanisms can also provide excellent retention and selectivity for amines. sielc.com

Mobile Phase Selection: The mobile phase composition is a critical factor in controlling the retention and peak shape of amines. phenomenex.com

pH Control: Maintaining the mobile phase pH is crucial. At a low pH (e.g., using formic acid or phosphoric acid), the amine will be protonated, which can improve its solubility in the aqueous mobile phase but may still lead to interactions with the stationary phase. researchgate.net

Additives: The addition of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can effectively mask the residual silanol groups on the column, leading to improved peak symmetry. nih.gov

Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) are adjusted to control the retention time of the analyte. utsa.edu

Table 3: HPLC Condition Optimization for Amine Analysis

Parameter Consideration for this compound Rationale
Stationary Phase End-capped C18, Phenyl-Hexyl, or Mixed-Mode Minimize silanol interactions; provide alternative selectivities. sielc.comnih.gov
Mobile Phase pH Acidic (pH 3-4) or Alkaline (pH > 8) Control ionization state of the amine to improve retention and peak shape. phenomenex.comresearchgate.net
Organic Modifier Acetonitrile or Methanol (B129727) Adjust polarity to control elution time. Acetonitrile often provides better peak efficiency. phenomenex.com

| Mobile Phase Additive | Formic Acid, Triethylamine (TEA) | Acidifiers improve solubility of the protonated amine; competing bases like TEA reduce peak tailing by masking active sites. biotage.comnih.gov |

Temperature Programming and Carrier Gas Optimization in GC

For the GC analysis of derivatized this compound, optimizing the oven temperature program and carrier gas flow is essential for achieving good resolution and analysis speed. alwsci.com

Temperature Programming: This technique involves increasing the column temperature during the analysis. chromatographyonline.com It is highly effective for separating mixtures containing compounds with a wide range of boiling points. phenomenex.com A typical temperature program starts at a low initial temperature to resolve volatile components, followed by a ramp to a higher final temperature to elute less volatile compounds more quickly and with better peak shape. youtube.comchromatographyonline.com For a derivatized analyte, the program would be optimized to ensure sharp peaks without thermal decomposition. alwsci.comphenomenex.com

Carrier Gas Optimization: The choice of carrier gas (typically helium, hydrogen, or nitrogen) and its flow rate affects both efficiency and analysis time. shimadzu.com

Helium is a common choice, offering a good balance of efficiency and safety.

Hydrogen can provide faster analysis times and higher efficiency at higher flow rates but is flammable.

Nitrogen is inexpensive but offers a narrower range of optimal flow rates and can lead to longer analysis times. uib.no The optimal linear velocity for the chosen carrier gas should be used to maximize column efficiency. shimadzu.com

Table 4: GC Parameter Optimization

Parameter Setting/Choice Effect on Analysis
Initial Temperature Low (e.g., 40-150 °C) Improves resolution of early-eluting peaks. chromatographyonline.comwaters.com
Ramp Rate 5-20 °C/min Affects separation of compounds in the middle of the chromatogram. A faster ramp shortens analysis time but may reduce resolution. chromatographyonline.comyoutube.com
Final Temperature High enough to elute all components Ensures all compounds, including potential high-boiling impurities, are eluted from the column. chromatographyonline.com

| Carrier Gas | Helium, Hydrogen, or Nitrogen | Influences efficiency (resolution) and speed of analysis. shimadzu.comuib.no |

Hyphenated Techniques for Comprehensive Analysis (GC-MS, LC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the definitive identification and structural elucidation of this compound.

GC-MS (Gas Chromatography-Mass Spectrometry): Following separation by GC, the analyte enters a mass spectrometer, which provides mass information. waters.com For a derivatized this compound, GC-MS can confirm the molecular weight of the derivative and provide characteristic fragmentation patterns that act as a "fingerprint" for positive identification. iu.edunih.gov This is invaluable for confirming the identity of the analyte in complex matrices.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a highly versatile technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net It is particularly useful for analyzing underivatized this compound. The mass spectrometer provides molecular weight information and, through tandem MS (MS/MS), detailed structural fragments, allowing for highly selective and sensitive quantification and identification. nih.govwaters.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR directly couples HPLC separation with NMR spectroscopy. mdpi.com This technique provides detailed structural information about the analyte as it elutes from the column, without causing fragmentation. dntb.gov.ua It is an unparalleled tool for the unambiguous structure elucidation of unknown compounds or for confirming the precise structure of this compound and its derivatives in a mixture. mdpi.com

Table 5: Comparison of Hyphenated Analytical Techniques

Technique Separation Principle Information Provided Key Advantage for this compound
GC-MS Volatility Molecular Weight, Fragmentation Pattern Confirms identity of volatile derivatives with high confidence. waters.comnih.gov
LC-MS Polarity/Solubility Molecular Weight, Structural Fragments (MS/MS) High sensitivity and selectivity for both derivatized and underivatized forms; suitable for complex matrices. researchgate.netnih.gov

| LC-NMR | Polarity/Solubility | Complete 3D Molecular Structure | Unambiguous structure elucidation without fragmentation. mdpi.comdntb.gov.ua |

Quantitative Analytical Methods for this compound and its Derivatives

The quantitative analysis of this compound, a secondary amine, presents challenges common to many amine-containing compounds, such as high polarity, potential for poor chromatographic peak shape, and low volatility. iu.eduvt.edu These characteristics often necessitate derivatization to improve analytical performance, particularly for gas chromatography (GC) and liquid chromatography (LC) based methods. iu.eduvt.eduresearchgate.net The primary goals of derivatization are to increase volatility and thermal stability for GC analysis, and to enhance chromatographic retention and ionization efficiency for LC-mass spectrometry (MS) analysis. iu.edunih.govnih.gov

Advanced analytical methodologies, predominantly centered around chromatography coupled with mass spectrometry, are employed for the sensitive and selective quantification of this compound and its derivatives. These methods are crucial for determining the concentration of the analyte in various matrices.

Derivatization Strategies for Amine Analysis

Given that this compound is a secondary amine, several derivatization strategies can be applied to facilitate its quantification. The choice of reagent depends on the analytical technique (GC or LC) and the desired outcome, such as improved volatility or the introduction of a chromophore or fluorophore. researchgate.net

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) and heptafluorobutyric anhydride (HFBA) react with the secondary amine group to form stable, volatile amide derivatives suitable for GC-MS analysis. iu.edunih.gov Benzoyl chloride (BzCl) is also commonly used, particularly for LC-MS, as it improves retention on reversed-phase columns and enhances ionization. nih.gov

Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a trimethylsilyl (TMS) group. iu.edu This process decreases the polarity and increases the volatility of the analyte, making it more amenable to GC analysis. researchgate.net

Alkylation: Chloroformates, including ethyl chloroformate (ECF) and propyl chloroformate, are effective for derivatizing amines in aqueous samples, creating stable carbamate (B1207046) derivatives that exhibit good chromatographic properties. vt.edunih.govresearchgate.net

The table below summarizes common derivatization reagents applicable to the analysis of secondary amines like this compound.

Derivatization ReagentAbbreviationAnalyte Functional GroupResulting DerivativePrimary Analytical MethodKey Advantages
Trifluoroacetic anhydrideTFAAPrimary/Secondary AmineTrifluoroacetyl amideGC-MSForms stable and volatile derivatives. iu.edu
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAPrimary/Secondary AmineTrimethylsilyl (TMS) derivativeGC-MSIncreases volatility and thermal stability. iu.edu
Benzoyl chlorideBzClPrimary/Secondary AmineBenzoyl amideLC-MSImproves chromatographic retention and ionization efficiency. nih.gov
Ethyl ChloroformateECFPrimary/Secondary AmineEthyl carbamateGC-MSEffective for creating derivatives with good chromatographic performance. nih.gov
Dansyl chlorideDansyl-ClPrimary/Secondary AmineDansyl sulfonamideLC-MS/FluorescenceVersatile reagent that provides fluorescence and high ionization efficiency. nih.gov
9-fluorenylmethoxycarbonyl chlorideFmoc-ClPrimary/Secondary AmineFmoc carbamateLC-MS/FluorescenceUseful under highly acidic chromatography conditions. nih.gov

Chromatographic-Mass Spectrometric Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For amine analysis, derivatization is almost always required to overcome issues like peak tailing and poor reproducibility. vt.edu After derivatization, the resulting less polar and more volatile this compound derivative can be effectively separated on a GC column (e.g., a non-polar Rxi®-5Sil MS) and detected by a mass spectrometer. nih.gov Quantitative analysis is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become an indispensable tool for the quantification of a wide range of compounds in complex mixtures. nih.govnih.gov This technique is highly suitable for analyzing this compound, either in its native form or after derivatization. Derivatization with reagents like Dansyl-Cl or BzCl can significantly enhance sensitivity. nih.govnih.gov The method involves separating the analyte on an HPLC column (typically a reversed-phase C18 column) followed by detection using a tandem mass spectrometer. sigmaaldrich.comresearchgate.net

Quantitative analysis is achieved using the multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and one or more specific product ions are monitored. researchgate.net This highly selective technique provides excellent sensitivity, with limits of detection often reaching picogram (pg) or nanomolar (nM) levels. nih.govnih.gov

The following table presents hypothetical, yet typical, performance characteristics for a quantitative LC-MS/MS method for an amine derivative, illustrating the validation parameters commonly assessed.

ParameterTypical Performance Metric
Linearity (Correlation Coefficient, r²)> 0.99 researchgate.net
Limit of Detection (LOD)0.1 - 10 pg/mL
Limit of Quantification (LOQ)0.5 - 30 pg/mL
Precision (Relative Standard Deviation, % RSD)< 15%
Accuracy (% Recovery)85% - 115%
SelectivityNo interference from matrix components at the analyte's retention time.

Applications of N Benzylthietan 3 Amine As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

No studies were identified that describe the use of N-Benzylthietan-3-amine as a key intermediate or building block in the total synthesis or formal synthesis of complex natural products or other intricate organic molecules.

Scaffold for Heterocyclic Compound Synthesis

There is no available literature demonstrating the utility of the this compound scaffold in the construction of other heterocyclic ring systems. This includes a lack of information on ring-expansion, rearrangement, or annulation reactions originating from this specific thietane (B1214591) derivative.

Utilization in Material Science Applications (if applicable to non-biological contexts)

The search for applications of this compound in material science did not yield any relevant findings. There are no reports of its incorporation into polymers, functional materials, or any other non-biological materials.

Precursor for the Synthesis of Amine-Containing Ligands or Catalysts

No published research indicates that this compound has been employed as a precursor for the synthesis of chiral or achiral ligands for metal-catalyzed reactions or as an organocatalyst itself.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzylthietan-3-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Route Selection : Begin with nucleophilic substitution between thietan-3-amine and benzyl halides (e.g., benzyl bromide). Alternatives include reductive amination using benzaldehyde and thietan-3-amine precursors .
  • Optimization : Adjust solvent polarity (e.g., DMF for high reactivity, THF for milder conditions), temperature (40–80°C), and stoichiometry (1:1.2 amine-to-benzylating agent ratio). Monitor by TLC or HPLC.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Confirm purity via melting point and NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm benzyl and thietane ring proton environments (e.g., δ 3.5–4.0 ppm for thietane ring protons, δ 7.2–7.4 ppm for benzyl aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 178.12) and fragmentation patterns .
  • X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry (e.g., bond angles in the strained thietane ring) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust.
  • Waste Disposal : Collect organic waste in designated containers for incineration by certified facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or mass spectrometry) for this compound?

  • Approach :

  • Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations) .
  • Isotopic Analysis : Use deuterated analogs (e.g., this compound-d7_7) to distinguish overlapping signals .
  • Database Consultation : Reference NIST Chemistry WebBook for thermodynamic properties (e.g., ΔfH°gas) and fragmentation patterns .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reactions?

  • Methods :

  • DFT Calculations : Optimize transition states for ring-opening reactions (e.g., nucleophilic attack on the thietane sulfur).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .
  • Docking Studies : Model interactions with biological targets if exploring pharmacological applications .

Q. How does the stereoelectronic environment of the thietane ring influence the chemical stability of this compound?

  • Analysis :

  • Ring Strain : The 4-membered thietane ring introduces angle strain (≈85°), increasing susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis) .
  • Substituent Effects : Electron-donating benzyl groups stabilize the amine center but may increase steric hindrance in nucleophilic reactions .

Q. What strategies can be employed to improve the yield of this compound in multi-step syntheses?

  • Optimization :

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance benzylation efficiency .
  • Protection/Deprotection : Temporarily protect the amine group with Boc anhydride to prevent side reactions .
  • Workflow : Integrate continuous flow chemistry for precise control of reaction parameters (temperature, residence time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.